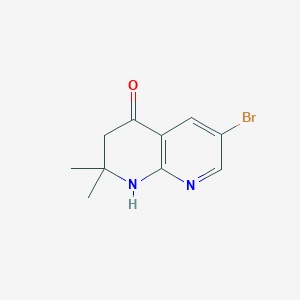

6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

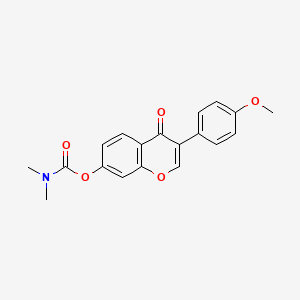

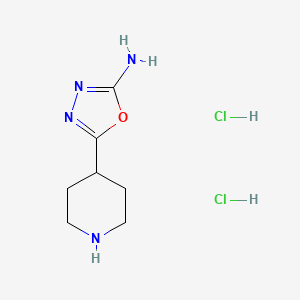

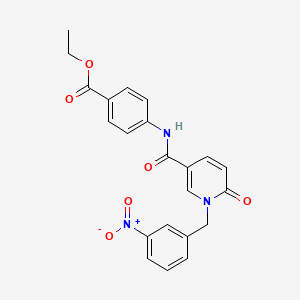

“6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one” is a chemical compound with the CAS Number: 1823955-51-6 . It has a molecular weight of 255.11 . The IUPAC name for this compound is 6-bromo-2,2-dimethyl-2,3-dihydro-1,8-naphthyridin-4 (1H)-one .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, the class of compounds to which “6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one” belongs, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI code for “6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one” is 1S/C10H11BrN2O/c1-10(2)4-8(14)7-3-6(11)5-12-9(7)13-10/h3,5H,4H2,1-2H3,(H,12,13) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Applications and Intermediates : 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one, similar to its structural analogs, is primarily used as an intermediate in the synthesis of various compounds. For instance, 2-Bromo-6-methoxynaphthalene serves as a crucial intermediate in the production of non-steroidal anti-inflammatory agents, highlighting the significance of bromonaphthyridines in medicinal chemistry (Xu & He, 2010).

Reaction Mechanisms : The interaction of bromo-1,8-naphthyridines with potassium amide in liquid ammonia has been studied, providing insights into the reaction mechanisms involving these compounds. Such studies are fundamental to understanding the chemical behavior and potential applications of 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one (Plas et al., 2010).

Catalytic Properties : The room temperature, copper-catalyzed amination of bromonaphthyridines showcases the catalytic utility of such compounds in chemical syntheses, underpinning their importance in various organic transformations (Anderson et al., 2010).

Photoluminescent Properties

Photoluminescent Studies : Compounds related to 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one have been shown to exhibit photoluminescent properties. For example, the study of tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) complexes reveals interesting photoluminescent behavior, suggesting potential applications in materials science and sensor technology (Zuo et al., 2003).

Supramolecular Chemistry

3D Supramolecular Architectures : The creation of three-dimensional supramolecular architectures using saccharinate salts and aminoheterocyclic compounds, including those related to 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one, is a field of interest in crystal engineering. These structures are built upon hydrogen bonding and other non-covalent interactions, highlighting the potential of bromonaphthyridines in the design of complex molecular assemblies (Jin & Wang, 2012).

Propriétés

IUPAC Name |

6-bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)4-8(14)7-3-6(11)5-12-9(7)13-10/h3,5H,4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHJVMHGIWTCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(N1)N=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)

![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)

![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)

![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)

![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)